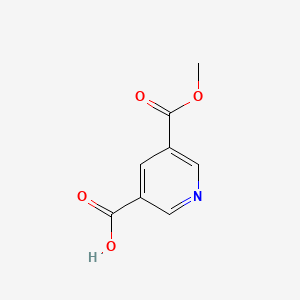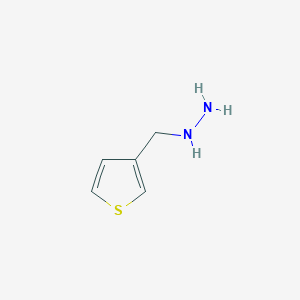
N-(5-amino-2-fluorophenyl)-2-methylpropanamide
Overview
Description
N-(5-amino-2-fluorophenyl)-2-methylpropanamide, also known as 5-FMA, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is an analogue of the popular drug phenethylamine, and it is structurally similar to other compounds, such as 5-MeO-DMT and 5-MeO-MIPT. 5-FMA has been found to have a variety of biochemical and physiological effects, and it has been explored for its potential use in laboratory experiments.
Scientific Research Applications
Proteomics Research
N-(5-amino-2-fluorophenyl)-2-methylpropanamide: is utilized in proteomics research as a biochemical tool for studying protein structure and function. It is used to investigate protein interactions and modifications, which can provide insights into cellular processes and disease mechanisms .
Development of Small-Molecule Therapeutics
This compound has been explored as a small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2) . The activation of PKM2 is a novel strategy for reducing photoreceptor apoptosis, which is crucial in preventing vision loss in degenerative eye diseases .
Neuroprotection Strategies
In the field of neurology, N-(5-amino-2-fluorophenyl)-2-methylpropanamide is being studied for its potential neuroprotective effects. By modulating metabolic pathways, it may help in preserving neuronal integrity and function in various neurodegenerative conditions .
Metabolic Reprogramming
The compound is part of research efforts aimed at reprogramming metabolism in photoreceptors. This approach is significant for developing treatments that can prevent photoreceptor death and subsequent vision loss, a common outcome in many eye diseases .
Crystallography Studies
Researchers use this compound in crystallography to understand the molecular structure of proteins. By forming complexes with target proteins, it aids in determining their three-dimensional structure, which is essential for drug design .
Chemical Probe Development
N-(5-amino-2-fluorophenyl)-2-methylpropanamide: serves as a chemical probe to demonstrate intracellular protein target engagement. This is particularly important for the progression of new chemical probes and potential therapeutics, especially for poorly studied and noncatalytic proteins .
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYCJIRHRUICEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588246 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)-2-methylpropanamide | |
CAS RN |
926259-44-1 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)



